3-methyl-5-nitro-1H-indole-2-carbohydrazide
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Overview
Description
3-methyl-5-nitro-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-1H-indole-2-carbohydrazide typically involves the reaction of 3-methyl-5-nitro-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-nitro-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrazine hydrate, various electrophiles.
Major Products Formed
Reduction: 3-methyl-5-amino-1H-indole-2-carbohydrazide.
Substitution: Various substituted hydrazides depending on the electrophile used.
Scientific Research Applications
3-methyl-5-nitro-1H-indole-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-5-nitro-1H-indole-2-carbohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-nitro-1H-indole-2-carboxylic acid: Precursor in the synthesis of 3-methyl-5-nitro-1H-indole-2-carbohydrazide.
3-methyl-5-amino-1H-indole-2-carbohydrazide: Reduction product of this compound.
Uniqueness
This compound stands out due to its unique combination of a nitro group and a hydrazide group on the indole nucleus. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
289721-68-2 |
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Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-methyl-5-nitro-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C10H10N4O3/c1-5-7-4-6(14(16)17)2-3-8(7)12-9(5)10(15)13-11/h2-4,12H,11H2,1H3,(H,13,15) |
InChI Key |
VYHYNTZMQXYXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)NN |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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